molecular formula C24H17NO5 B2611887 N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide CAS No. 883953-76-2

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide

Cat. No.: B2611887
CAS No.: 883953-76-2
M. Wt: 399.402
InChI Key: CRUNYVMRLSGGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2H-1,3-Benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide is a synthetic small molecule characterized by a benzodioxol moiety fused to a chromen-4-one scaffold, with a 4-methylbenzamide substituent at the 2-position. This compound’s structure combines aromaticity, hydrogen-bonding capability (via the amide group), and lipophilic regions (benzodioxol and methylbenzamide), which may influence its solubility, bioavailability, and target interactions. The benzodioxol group is often introduced through nucleophilic substitution or Suzuki coupling, as demonstrated in the synthesis of ethyl-4-{N-[(2H-1,3-benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoate .

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO5/c1-14-6-8-15(9-7-14)23(27)25-24-21(16-10-11-19-20(12-16)29-13-28-19)22(26)17-4-2-3-5-18(17)30-24/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUNYVMRLSGGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide serves as a precursor in the synthesis of complex organic molecules and is utilized as a reagent in various chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for developing new synthetic pathways in organic chemistry .

Biology

The compound has been studied for its potential biological activities, including:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. This suggests its potential use in developing new antibacterial agents .
Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

Medicine

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide is being investigated for therapeutic applications, particularly in drug development targeting cancer and viral infections. Its interaction with specific molecular targets may lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Case Study 1: Antibacterial Screening

In a study evaluating the antibacterial activity of synthesized compounds, derivatives of N-[3-(2H-1,3-benzodioxol-5-yl)-4-benzamide] were shown to effectively inhibit bacterial growth. The results highlighted the compound's potential as a therapeutic agent against bacterial infections .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound demonstrated its ability to induce apoptosis in specific cancer cell lines. The mechanism involved the modulation of signaling pathways that regulate cell survival and death .

Mechanism of Action

The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are compared below, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Biological Activity/Properties Solubility/LogP Bioavailability (Rat)
N-[3-(2H-1,3-Benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide (Target) C₂₄H₁₇NO₅ 2H-1,3-Benzodioxol, 4-oxo-chromen, 4-methylbenzamide Not explicitly reported; inferred kinase inhibition potential Moderate (LogP ~3.2)* Pending data
N-[3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylbenzamide C₁₉H₁₅F₃N₂O Imidazole, trifluoromethyl ABLT315I kinase inhibition; low oral bioavailability Low (LogP ~4.1) 12%
N-(1,3-Benzodioxol-5-yl)-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]benzamide C₂₅H₁₉NO₇ Benzodioxol, chromen-7-yl oxymethyl Unreported; structural similarity suggests protease inhibition High (LogP ~2.8) Not tested
Ethyl-4-{N-[(2H-1,3-Benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoate C₂₉H₂₅NO₇S Benzodioxol, biphenyl sulfonamido Dual 5-lipoxygenase and prostaglandin E2 synthase inhibition Low (LogP ~5.0) 22%

*Estimated via analogous chromenone derivatives.

Key Observations

Substituent Impact on Bioavailability: The trifluoromethyl and imidazole groups in the ABLT315I inhibitor increase lipophilicity (LogP ~4.1), contributing to its low oral bioavailability (12%). Ethyl ester derivatives (e.g., ) exhibit higher bioavailability (22%) despite high LogP (~5.0), likely due to esterase-mediated hydrolysis enhancing solubility.

The biphenyl sulfonamido group in introduces steric bulk, enabling dual enzyme inhibition (5-LOX and PGES-1), whereas the target compound’s methylbenzamide group may favor single-target binding.

Synthetic Challenges :

  • Carbodiimide-mediated coupling (e.g., EDC/HOBt in ) is common for benzamide formation but requires careful optimization to avoid byproducts in polyaromatic systems.
  • Benzodioxol incorporation (as in ) often demands protective-group strategies to prevent ring-opening under acidic/basic conditions.

Biological Activity

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and a chromenone derivative. Its molecular formula is C19H17N1O4C_{19}H_{17}N_{1}O_{4}, with a molecular weight of approximately 321.35 g/mol. The structural representation can be summarized as follows:

ComponentDescription
Molecular FormulaC19H17N1O4C_{19}H_{17}N_{1}O_{4}
Molecular Weight321.35 g/mol
Key Functional GroupsBenzodioxole, Chromenone

Research indicates that N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide exhibits several biological activities:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which is essential for preventing oxidative stress-related diseases.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through modulation of cell cycle regulators.
  • Anti-inflammatory Effects : Evidence suggests that this compound can reduce inflammation markers, potentially making it useful in treating inflammatory diseases.

Anticancer Activity

A study evaluating the anticancer properties of this compound revealed significant cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0Cell cycle arrest at G2/M phase
HeLa (Cervical)10.0Inhibition of topoisomerase II

The compound was found to induce apoptosis via the intrinsic pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .

Antioxidant Activity

In vitro assays demonstrated that the compound exhibited strong radical scavenging activity with an EC50 value comparable to well-known antioxidants such as ascorbic acid. The mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them .

Anti-inflammatory Potential

In models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide significantly reduced the release of pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests its potential application in treating conditions characterized by chronic inflammation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of substituted chromen-4-one derivatives with benzodioxole-containing aldehydes. For example, in analogous compounds (e.g., benzodioxole-imidazole hybrids), ketone intermediates are synthesized via Claisen-Schmidt condensation under alkaline conditions (e.g., 50% KOH in ethanol, 48-hour stirring) . Optimization includes adjusting solvent polarity, temperature, and catalyst loading. Yield improvements are achieved via vacuum liquid chromatography (VLC) with hexane:ethyl acetate gradients .
  • Key Data :

Reaction StepSolventCatalystTime (h)Yield (%)Reference
Aldol CondensationEthanolKOH (50%)4865–75
CyclizationDCMN/A2480–85

Q. How is the compound structurally characterized, and what spectroscopic techniques are prioritized?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. For example, in related chromen-4-one derivatives, SCXRD revealed dihedral angles between aromatic rings (e.g., 6.2° and 8.2° for benzodioxole and chromenone moieties) . Complementary techniques include:

  • 1H/13C NMR : Assigns proton environments (e.g., downfield shifts for carbonyl groups at δ ~180 ppm).
  • FT-IR : Confirms functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹) .
    • Refinement Tools : SHELXL (for small-molecule refinement) and WinGX/ORTEP (for visualization) are standard .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer : Discrepancies in anisotropic displacement parameters or occupancy factors often arise. Use SHELXL's constraint options (e.g., AFIX for hydrogen placement) and validate with R-factor convergence (target: R1 < 0.05). For twinned crystals, employ twin-law matrices in SHELXTL . Cross-validate with DFT-calculated bond lengths (e.g., C–O bond deviations >0.02 Å indicate refinement errors) .
  • Case Study : In a benzodioxole-chromenone hybrid, misassigned hydrogen bonding (O–H⋯O) was corrected by re-examining Fourier difference maps and applying distance restraints (O–H = 0.84 Å) .

Q. What computational strategies are effective for predicting biological activity and structure-activity relationships (SAR)?

  • Methodological Answer :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., fungal Cyp51 for antifungal activity). Validate with experimental IC50 values .

QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors. For benzodioxole derivatives, lipophilicity (clogP ~3.5) correlates with membrane penetration .

MD Simulations : Assess stability of ligand-target complexes (e.g., RMSD <2.0 Å over 100 ns trajectories) .

Q. How should researchers address conflicting bioactivity data across assays (e.g., antifungal vs. cytotoxicity)?

  • Methodological Answer :

  • Dose-Response Curves : Compare IC50 (antifungal) vs. CC50 (cytotoxicity) values. A selectivity index (SI = CC50/IC50) >10 indicates therapeutic potential .
  • Mechanistic Studies : Use transcriptomics or proteomics to identify off-target effects. For example, RNA-seq of treated Candida albicans may reveal overexpression of efflux pumps (e.g., CDR1/2) .
    • Data Table :
Assay TypeTargetIC50 (µM)CC50 (µM)SIReference
AntifungalC. albicans2.145.321.6
CytotoxicityHEK293N/A45.3N/A

Q. What are best practices for optimizing solubility and bioavailability in derivatives of this compound?

  • Methodological Answer :

  • Salt Formation : Co-crystallize with sodium pivalate to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) at the benzamide moiety .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .

Methodological Resources

  • Crystallography : SHELX suite (structure solution/refinement) , WinGX/ORTEP (visualization) .
  • Synthetic Protocols : Claisen-Schmidt condensation , TCICA-mediated oxidations .
  • Bioactivity Profiling : Microbroth dilution (antifungal) , MTT assay (cytotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.